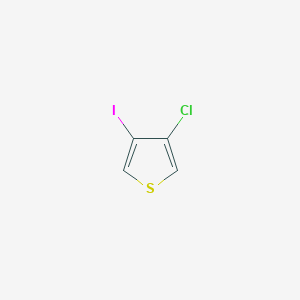
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group and a pyridyl group, making it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with ammonia in methanol to form a condensate. This condensate is then reduced using a hydrogen reducing agent such as hydrogen or lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyridyl derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as an intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a building block for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and pyridyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
2-Amino-1-(3-pyridyl)ethanol: This compound has a similar structure but includes a hydroxyl group instead of a ketone group.
3-Aminopyridine: A simpler compound with only an amino group attached to the pyridine ring.
2-Amino-1,5-naphthyridine: A compound with a similar amino group but a different ring structure.
Uniqueness: 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H12Cl2N2O |
|---|---|
Peso molecular |
223.10 g/mol |
Nombre IUPAC |
2-amino-1-pyridin-3-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-6(9)8(11)7-3-2-4-10-5-7;;/h2-6H,9H2,1H3;2*1H |
Clave InChI |
YIZAPUNOARFHEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CN=CC=C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


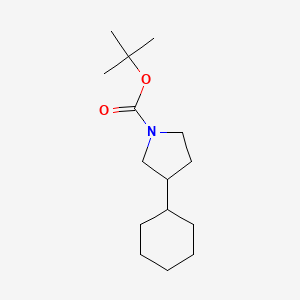
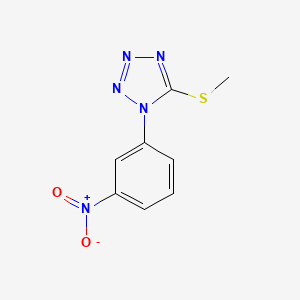
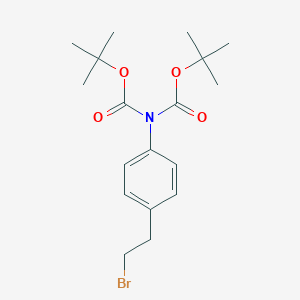

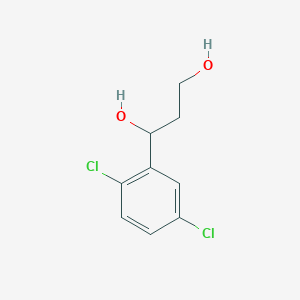

![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
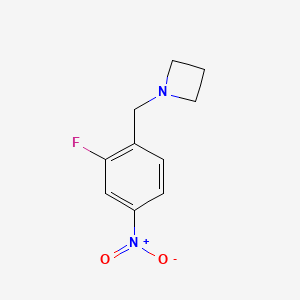
![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)


![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
